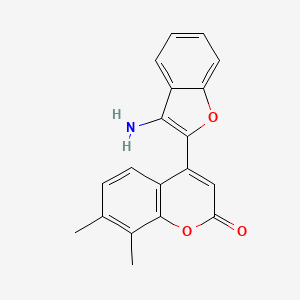
4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds containing a benzofuran moiety have been found to exhibit a wide range of biological activities . Chromenone (or chromone) is another important heterocyclic compound, which is a derivative of chromene with a carbonyl group .
Molecular Structure Analysis
The molecular structure of benzofuran and chromenone derivatives can be quite complex. Detailed analysis usually requires techniques like NMR, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Benzofuran and chromenone derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, aminobenzofuran derivatives have been reported to show activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, the compound “4-(3-Aminobenzofuran-2-yl)-1-(4-fluorobenzyl) pyridin-1-ium chloride” is a white solid with a melting point of 258–260°C .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and structural characterization of compounds related to "4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one". For instance, studies have detailed the synthesis of chromene derivatives using different methods, highlighting the importance of these compounds in the field of organic chemistry due to their potential applications in various domains including medicinal chemistry and materials science. One approach discussed is the efficient one-pot synthesis of chromene derivatives under specific conditions, demonstrating the versatility of these methods in producing compounds with potential biological and chemical significance (Khaksar, Rouhollahpour, & Mohammadzadeh Talesh, 2012).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of chromene derivatives. For example, compounds synthesized from coumarin-incorporated 1,3,4-oxadiazole derivatives showed significant in vitro growth inhibition against various bacterial strains, indicating the potential use of these compounds in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Antioxidant Activity
Research on isobenzofurans from the roots of Yunnan local sun cured tobacco has highlighted compounds with good antioxidant activity, suggesting the potential application of these compounds in combating oxidative stress-related diseases (Huang et al., 2020).
Bioactivity
Some studies have focused on the bioactivity of chromene derivatives, including their anti-mycobacterial properties. This line of research underscores the potential therapeutic applications of these compounds in treating infections caused by mycobacteria, which are responsible for diseases such as tuberculosis (Alvey, Prado, & Huteau et al., 2008).
Mechanism of Action
Target of Action
The compound “4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one” is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways due to their broad range of biological activities . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . .
Pharmacokinetics
Improved bioavailability has been one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound may have similar properties.
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Future Directions
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-10-7-8-12-14(9-16(21)23-18(12)11(10)2)19-17(20)13-5-3-4-6-15(13)22-19/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGGWGKTTXYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B2935568.png)
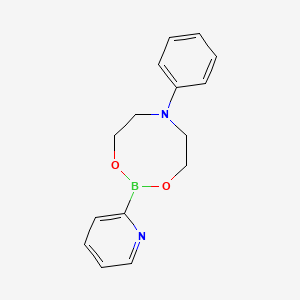


![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2935574.png)
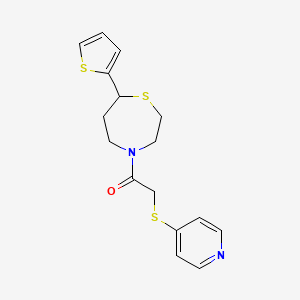

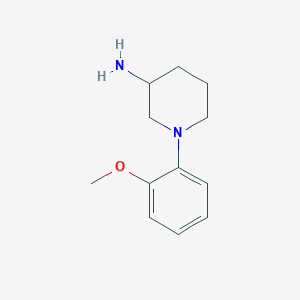
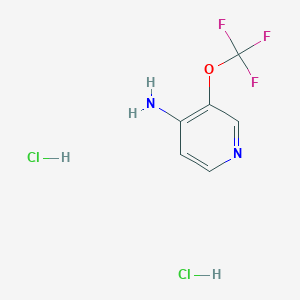
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2935581.png)
![1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935584.png)
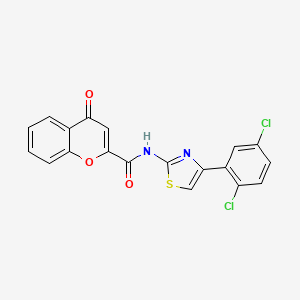

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)
